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Compound of Interest
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Cat. No.: B1442383 Get Quote

An In-depth Technical Guide to 4-Formylnicotinonitrile: Synthesis, History, and Application

Abstract
4-Formylnicotinonitrile, a disubstituted pyridine derivative, stands as a crucial heterocyclic

building block in modern medicinal chemistry and materials science. Its unique electronic

properties, stemming from the electron-withdrawing nature of both the formyl and cyano

groups, make it a versatile intermediate for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of 4-Formylnicotinonitrile, delving into its

physicochemical properties, plausible synthetic routes grounded in the historical development

of heterocyclic chemistry, and its contemporary applications in drug discovery. We will explore

the strategic considerations behind its synthesis, detailing key experimental protocols and the

chemical logic that underpins them.

Introduction: The Molecular Profile of 4-
Formylnicotinonitrile
4-Formylnicotinonitrile (also known as 4-cyano-3-pyridinecarboxaldehyde) is a solid organic

compound characterized by a pyridine ring substituted at the 3-position with a nitrile group (-

C≡N) and at the 4-position with a formyl group (-CHO).[1][2] This arrangement of functional

groups imparts significant reactivity and utility, making it a valuable intermediate for creating

active pharmaceutical ingredients (APIs) and other specialized chemicals.[2] The nitrile group

is a robust and often metabolically stable pharmacophore, while the aldehyde function provides

a reactive handle for a multitude of chemical transformations, including reductive aminations,

condensations, and multicomponent reactions.[2][3]
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Below is the fundamental structure of 4-Formylnicotinonitrile.

Caption: Chemical structure of 4-Formylnicotinonitrile.

Table 1: Physicochemical Properties of 4-Formylnicotinonitrile

Property Value Reference

CAS Number 1060802-57-4 [1][2]

Molecular Formula C₇H₄N₂O [1][2]

Molecular Weight 132.12 g/mol [1][2]

Appearance Solid [1]

Purity Typically ≥97% [1]

| Storage | Room temperature |[2] |

The Historical Context and Synthetic Emergence
A definitive "discovery" paper for 4-Formylnicotinonitrile is not readily identifiable in seminal

chemical literature. Its emergence is more accurately understood as a result of the maturation

of synthetic methodologies for functionalizing pyridine rings. The CAS registry number,

1060802-57-4, suggests its formal documentation is relatively recent. Its history is therefore

intertwined with the development of two key chemical transformations: the oxidation of

methylpyridines and the cyanation of pyridine N-oxides.

Plausible Synthetic Pathways and Methodologies
The synthesis of polysubstituted pyridines like 4-Formylnicotinonitrile requires careful

strategic planning. The electron-deficient nature of the pyridine ring complicates direct

electrophilic substitution. Therefore, syntheses typically rely on building the ring from acyclic

precursors or, more commonly, functionalizing a pre-existing pyridine scaffold. Below are two

logical and historically significant pathways for its preparation.

Pathway A: Catalytic Oxidation of 4-Methylnicotinonitrile
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This is arguably the most direct and industrially scalable approach. The strategy involves the

selective oxidation of the methyl group of a precursor, 4-methylnicotinonitrile. This method

leverages the availability of substituted picolines (methylpyridines) and the extensive

development of catalytic oxidation systems.[4][5][6]

Logical Workflow:

Caption: Workflow for the synthesis via catalytic oxidation.

Experimental Rationale & Protocol:

Vanadium-based catalysts, often supported on titanium dioxide (TiO₂), are widely used for the

gas-phase oxidation of methyl aromatics.[4][6] The addition of promoters can enhance

selectivity and catalyst stability.[4][5] Molecular oxygen, typically from the air, serves as the

terminal oxidant, making this an economically and environmentally attractive method.[7]

Step-by-Step Protocol (Illustrative):

Catalyst Bed Preparation: A tubular reactor is packed with a V₂O₅-TiO₂ catalyst.

Vaporization: A solution of 4-methylnicotinonitrile is vaporized and mixed with a stream of

pre-heated air.

Catalytic Reaction: The gaseous mixture is passed through the heated catalyst bed,

maintained at a temperature between 300-450°C.[8] The contact time is carefully controlled

to maximize the yield of the aldehyde while minimizing over-oxidation to the corresponding

carboxylic acid.

Condensation & Collection: The product stream exiting the reactor is cooled, causing the 4-
Formylnicotinonitrile to condense.

Purification: The crude product is collected and purified, typically by recrystallization or

column chromatography, to yield the final product.

Pathway B: Cyanation via a Modified Reissert-Henze
Reaction
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This pathway starts with a 4-substituted pyridine, introduces the aldehyde functionality, and

then adds the nitrile group. A classic method for introducing a cyano group to a pyridine ring is

the Reissert-Henze reaction.[9][10] This reaction involves the activation of a pyridine N-oxide

with an acyl halide, followed by nucleophilic attack by a cyanide source.[11][12]

Logical Workflow:

Caption: Workflow for synthesis via a Reissert-Henze type reaction.

Experimental Rationale & Protocol:

N-Oxide Formation: The synthesis begins with the oxidation of a suitable precursor, like 4-

formylpyridine, to its N-oxide. This was first reported by Jakob Meisenheimer using peroxy

acids.[13] The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions,

for nucleophilic attack.[13]

Reissert-Henze Reaction: The pyridine N-oxide is treated with an activating agent like

benzoyl chloride or dimethylcarbamoyl chloride, followed by a cyanide source such as

trimethylsilyl cyanide (TMSCN).[12] This forms an intermediate dihydropyridine adduct.

Aromatization: The adduct is then rearomatized, often spontaneously or upon work-up, to

yield the final cyanated pyridine product.

Step-by-Step Protocol (Illustrative):

Activation: To a solution of 4-formylpyridine N-oxide in a suitable solvent like

dichloromethane, dimethylcarbamoyl chloride is added at 0°C.

Cyanation: Trimethylsilyl cyanide (TMSCN) is added to the reaction mixture, which is then

allowed to warm to room temperature and stirred until the reaction is complete (monitored by

TLC).[12]

Quenching & Extraction: The reaction is carefully quenched with an aqueous solution of

sodium bicarbonate. The organic layer is separated, washed with brine, dried over

anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by silica gel chromatography to afford pure 4-
Formylnicotinonitrile.

Table 2: Comparison of Synthetic Pathways

Feature Pathway A (Oxidation) Pathway B (Cyanation)

Starting Material 4-Methylnicotinonitrile 4-Formylpyridine N-Oxide

Key Transformation C-H Oxidation Nucleophilic Cyanation

Pros

High atom economy,

potentially fewer steps,

suitable for large scale.

Milder reaction conditions, high

regioselectivity often

achievable.

| Cons | Risk of over-oxidation, may require high temperatures/pressures. | Multi-step, may use

toxic cyanide reagents, N-oxide preparation required. |

Applications in Drug Discovery and Medicinal
Chemistry
The true value of 4-Formylnicotinonitrile lies in its role as a versatile scaffold in the synthesis

of biologically active molecules. The dual functionality allows for sequential or one-pot

modifications, making it an ideal substrate for building compound libraries for high-throughput

screening.[14][15]

Multicomponent Reactions (MCRs): The aldehyde group can readily participate in MCRs like

the Ugi or Strecker reactions, allowing for the rapid assembly of complex molecules from

simple precursors in a single step.[14][16] This accelerates the drug discovery cycle by

efficiently generating molecular diversity.

Heterocycle Synthesis: The molecule serves as a precursor for fused heterocyclic systems.

For example, the formyl and nitrile groups can react with various binucleophiles to construct

annulated pyridine rings, which are common motifs in pharmaceuticals.

Scaffold for Targeted Inhibitors: The pyridine core is a "privileged scaffold" in medicinal

chemistry.[17] By modifying the formyl and cyano groups, chemists can design potent and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1442383?utm_src=pdf-body
https://www.benchchem.com/product/b1442383?utm_src=pdf-body
https://www.benchchem.com/product/b1442383?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10107905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6032166/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10107905/
https://www.mdpi.com/1424-8247/15/8/1009
https://jms.ump.edu.pl/index.php/JMS/article/view/406
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


selective inhibitors for various biological targets, such as kinases or proteases. For instance,

related pyrido[2,3-d]pyrimidin-7(8H)-one structures have been developed as irreversible

covalent FGFR inhibitors for cancer treatment.[18]

Conclusion
While the specific moment of its first synthesis may be lost to the annals of routine laboratory

work, the story of 4-Formylnicotinonitrile is a testament to the enabling power of synthetic

organic chemistry. Its logical construction is based on foundational reactions that have been

refined over decades. As a bifunctional building block, it provides medicinal chemists with a

powerful tool to rapidly access novel chemical space. The continued exploration of its reactivity

will undoubtedly lead to the discovery of new therapeutic agents and advanced materials,

solidifying its place as a cornerstone intermediate in modern chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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